molecular formula C14H18N2S B14563434 (2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine CAS No. 61677-41-6

(2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14563434
CAS No.: 61677-41-6
M. Wt: 246.37 g/mol
InChI Key: XLOZFGZHJNPQPC-UHFFFAOYSA-N
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Description

(2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine: is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethylphenyl group and a propan-2-yl group attached to the thiazole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Propan-2-yl Group: The propan-2-yl group can be added through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the thiazole ring may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles or tetrahydrothiazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl or propan-2-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles and tetrahydrothiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The dimethylphenyl and propan-2-yl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(2,6-Dimethylphenyl)-3-(methyl)-1,3-thiazol-2(3H)-imine: Similar structure but with a methyl group instead of a propan-2-yl group.

    (2Z)-N-(2,6-Dimethylphenyl)-3-(ethyl)-1,3-thiazol-2(3H)-imine: Similar structure but with an ethyl group instead of a propan-2-yl group.

    (2Z)-N-(2,6-Dimethylphenyl)-3-(butyl)-1,3-thiazol-2(3H)-imine: Similar structure but with a butyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of (2Z)-N-(2,6-Dimethylphenyl)-3-(propan-2-yl)-1,3-thiazol-2(3H)-imine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propan-2-yl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets. This makes it a valuable molecule for research and industrial applications.

Properties

CAS No.

61677-41-6

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-propan-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C14H18N2S/c1-10(2)16-8-9-17-14(16)15-13-11(3)6-5-7-12(13)4/h5-10H,1-4H3

InChI Key

XLOZFGZHJNPQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C=CS2)C(C)C

Origin of Product

United States

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